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molecular formula C8H12N2O2 B1316889 5-(1H-imidazol-1-yl)pentanoic acid CAS No. 68887-65-0

5-(1H-imidazol-1-yl)pentanoic acid

Cat. No. B1316889
M. Wt: 168.19 g/mol
InChI Key: YTRRZWTXQVETAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969555B2

Procedure details

Stir a solution of methyl 5-imidazol-1-ylpentanoate (0.60 g; 1.0 equiv; 3.29 mmoles) and lithium hydroxide (0.553 g; 4 equiv; 13.17 mmoles) in tetrahydrofuran (20 mL) and water (15 mL) for 18 hours. Add 3 ml of 5N hydrochloric acid then concentrate the mixture. Purify the crude product by column chromatography (0 to 15% methanol in dichloromethane) to afford 5-imidazol-1-ylpentanoic acid (0.72 g; 19%) as a yellow oil: MS (m/z): 169(M+1).
Name
methyl 5-imidazol-1-ylpentanoate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.553 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[Li+].Cl>O1CCCC1.O>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
methyl 5-imidazol-1-ylpentanoate
Quantity
0.6 g
Type
reactant
Smiles
N1(C=NC=C1)CCCCC(=O)OC
Name
Quantity
0.553 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrate the mixture
CUSTOM
Type
CUSTOM
Details
Purify the crude product by column chromatography (0 to 15% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 130.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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